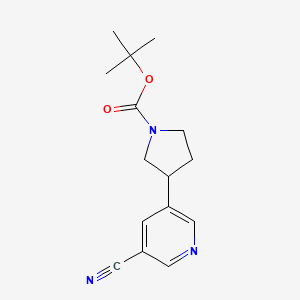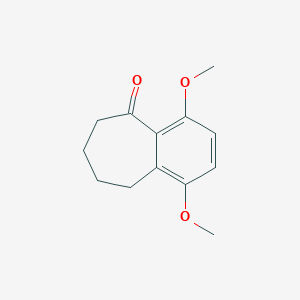![molecular formula C17H25N3O2 B13682924 tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13682924.png)
tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
The synthesis of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized using multicomponent reactions, Friedländer approach, or metal-catalyzed synthesis.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving the use of a suitable base and solvent.
tert-Butyl Protection:
Analyse Chemischer Reaktionen
tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or other reducing agents.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spiro structure makes it a candidate for use in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Wirkmechanismus
The mechanism by which tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage allows for a unique three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate: This compound shares the naphthyridine core but differs in the substituent at the 7-position.
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a similar tert-butyl protected carboxylate group but a different core structure.
7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-one: This compound features a pyrazolo-triazine core and bromine substituents, offering different reactivity and applications.
The uniqueness of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in various scientific fields.
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-6-13-7-8-17(19-14(13)18-12)9-10-20(11-17)15(21)22-16(2,3)4/h5-6H,7-11H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
ZFHSHDFKRSXOOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(CCC3(N2)CCN(C3)C(=O)OC(C)(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)
![Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)
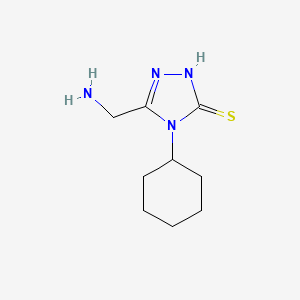
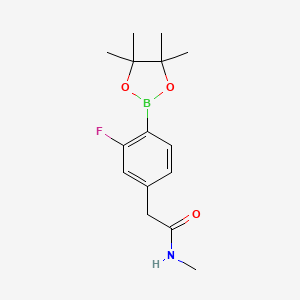
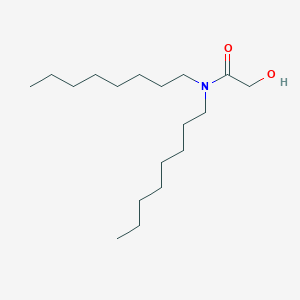
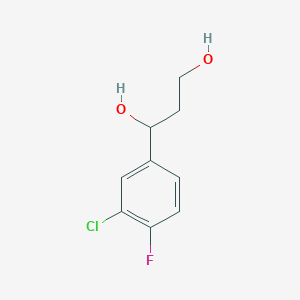
![2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13682904.png)
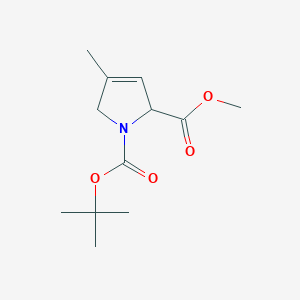
![[5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13682914.png)


